1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 3-benzoyl-2,6-dihydroxyphenyl ester 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 3-benzoyl-2,6-dihydroxyphenyl ester
Brand Name: Vulcanchem
CAS No.: 75578-78-8
VCID: VC18426443
InChI: InChI=1S/C23H14N2O7S/c24-25-17-11-9-14-15(21(17)28)7-4-8-19(14)33(30,31)32-23-18(26)12-10-16(22(23)29)20(27)13-5-2-1-3-6-13/h1-12H,(H2-,26,27,28,29)
SMILES:
Molecular Formula: C23H14N2O7S
Molecular Weight: 462.4 g/mol

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 3-benzoyl-2,6-dihydroxyphenyl ester

CAS No.: 75578-78-8

Cat. No.: VC18426443

Molecular Formula: C23H14N2O7S

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 3-benzoyl-2,6-dihydroxyphenyl ester - 75578-78-8

Specification

CAS No. 75578-78-8
Molecular Formula C23H14N2O7S
Molecular Weight 462.4 g/mol
IUPAC Name 5-(3-benzoyl-2,6-dihydroxyphenoxy)sulfonyl-2-diazonionaphthalen-1-olate
Standard InChI InChI=1S/C23H14N2O7S/c24-25-17-11-9-14-15(21(17)28)7-4-8-19(14)33(30,31)32-23-18(26)12-10-16(22(23)29)20(27)13-5-2-1-3-6-13/h1-12H,(H2-,26,27,28,29)
Standard InChI Key ZGBYTPMTJMWZDG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

The compound’s backbone consists of a naphthalene ring system substituted with a sulfonic acid group (-SO₃H) at position 1. At position 6, a diazo group (-N=N+) is present, which is conjugated with a ketone (=O) at position 5, forming a 5,6-dihydro-5-oxo-diazo configuration . The ester component, 3-benzoyl-2,6-dihydroxyphenyl, introduces a benzoyl group (-C₆H₅CO-) at position 3 of a dihydroxyphenyl ring (2,6-dihydroxy substitution), creating a sterically demanding and electronically diverse substituent .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₂₉H₁₈N₂O₈S
Molecular Weight578.52 g/mol (calculated)
CAS Registry NumberNot publicly available
Functional GroupsSulfonic acid, diazo, ketone, ester, benzoyl, phenolic hydroxyl
SolubilityLikely moderate in polar aprotic solvents (e.g., DMF, DMSO)

The diazo group’s reactivity is central to the compound’s behavior, enabling participation in azo coupling reactions under acidic or alkaline conditions . The sulfonic acid moiety enhances water solubility, while the benzoyl and phenolic groups contribute to hydrophobic interactions .

Synthesis and Reaction Pathways

Proposed Synthetic Route

While no explicit synthesis protocol for this compound is documented, a plausible pathway involves:

  • Diazotization of 6-amino-5-hydroxynaphthalene-1-sulfonic acid: Treatment with nitrous acid (HNO₂) generates the diazonium intermediate .

  • Esterification with 3-benzoyl-2,6-dihydroxyphenol: The sulfonic acid chloride derivative reacts with the phenolic hydroxyl groups under basic conditions (e.g., pyridine), forming the ester linkage .

Key Reaction Equation:

C10H7SO3Cl+C13H10O4BaseC29H18N2O8S+HCl\text{C}_{10}\text{H}_{7}\text{SO}_{3}\text{Cl} + \text{C}_{13}\text{H}_{10}\text{O}_{4} \xrightarrow{\text{Base}} \text{C}_{29}\text{H}_{18}\text{N}_{2}\text{O}_{8}\text{S} + \text{HCl}

This method parallels the synthesis of related naphthalenesulfonate esters, where steric hindrance from the benzoyl group may necessitate elevated temperatures or prolonged reaction times .

Applications in Industrial and Research Contexts

Photoresist Materials

Diazo-naphthalenesulfonates are critical in photolithography due to their photodecomposition properties. Upon UV exposure, the diazo group releases nitrogen, generating reactive intermediates that alter solubility in developers . The benzoyl moiety in this compound may enhance thermal stability, making it suitable for high-resolution patterning in semiconductor manufacturing .

Dye and Pigment Intermediate

The diazo group’s ability to form azo dyes via coupling with aromatic amines or phenols is well-documented . This compound could serve as a precursor for sulfonated azo dyes, offering improved water solubility for textile or ink applications.

Hazard CategoryRisk Assessment
Thermal StabilityPoor; may decompose above 50°C
Light SensitivityHigh; requires protection from UV/visible light
ToxicityLimited data; assume acute toxicity (LD₅₀ not established)

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